3-Aminotetiano

Descripción general

Descripción

Synthesis Analysis

The synthesis of thietanes, including Thietan-3-amine, employs various methods such as nucleophilic thioetherifications, photochemical [2+2] cycloadditions, ring expansions, and contractions, along with nucleophilic cyclizations. These methods highlight the versatility in constructing the thietane backbone and its derivatives, providing a foundation for further functionalization towards Thietan-3-amine (Xu, 2020). Moreover, the ring expansion of thiiranes to thietanes via reactions with trimethyloxosulfonium iodide demonstrates an efficient approach to prepare thietanes from readily available thiiranes, laying the groundwork for the synthesis of Thietan-3-amine derivatives (Dong & Xu, 2017).

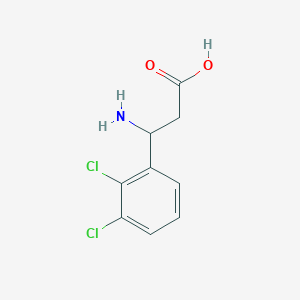

Molecular Structure Analysis

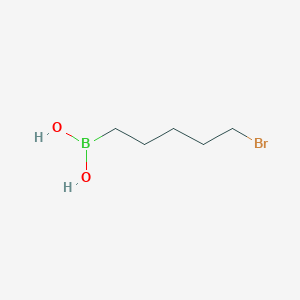

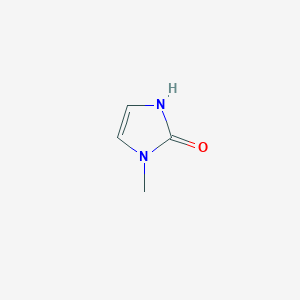

The molecular structure of thietanes, by extension Thietan-3-amine, is characterized by their four-membered cyclic framework incorporating a sulfur atom. This unique structure contributes to their distinct chemical properties and reactivity. For instance, the structure-directing effects of amines in the synthesis of thiostannates reveal the impact of molecular structure on the formation and properties of sulfur-containing compounds (Filsø et al., 2017).

Chemical Reactions and Properties

Thietan-3-amines participate in a variety of chemical reactions due to their reactive cyclic sulfur-containing structure. They undergo ring expansion, nucleophilic and electrophilic ring opening, and subsequent cyclization to generate a range of heterocyclic compounds. The reactivity of β-thiolactones and β-lactones towards ring-opening by thiols and amines showcases the comparative reactivity and potential transformations of thietane derivatives (Noel, Delpech, & Crich, 2012).

Physical Properties Analysis

The physical properties of Thietan-3-amine derivatives, including solubility, melting point, and boiling point, are influenced by their molecular structure and substituents. These properties are crucial for their application in synthesis and pharmaceutical formulations. The study of thietanes and their derivatives provides insights into the influence of the four-membered ring structure on physical properties.

Chemical Properties Analysis

Thietan-3-amines exhibit unique chemical properties owing to their cyclic structure and the presence of an amine group. Their reactivity includes participation in nucleophilic substitution, electrophilic addition, and ring expansion reactions, making them valuable intermediates in organic synthesis. The ring expansion reactions of thiiranes and thietanes further elucidate their chemical versatility, providing pathways to larger heterocycles (Xu, 2015).

Aplicaciones Científicas De Investigación

Metodologías de síntesis para la 3-aminotetiano

La this compound (Número CAS: 128861-76-7) pertenece a la clase de las aminas, caracterizadas por la presencia de átomos de nitrógeno unidos a átomos de carbono. Los investigadores han desarrollado varios métodos de síntesis para este compuesto, incluyendo rutas clásicas como la aminación reductora y la sustitución nucleofílica, así como enfoques modernos como las reacciones catalizadas por metales de transición y la funcionalización C-H . Estas estrategias sintéticas son esenciales para obtener this compound en cantidades suficientes para una mayor exploración.

Papel en la química medicinal

Las aminas juegan un papel crucial en el desarrollo de fármacos. La this compound sirve como un bloque de construcción para el diseño de nuevos productos farmacéuticos y moléculas bioactivas. Los investigadores exploran su reactividad para crear ligandos de receptores, inhibidores enzimáticos y agentes anticancerígenos. La investigación en curso en esta área tiene como objetivo descubrir nuevas opciones terapéuticas con posible impacto clínico .

Aplicaciones en ciencia de materiales

Más allá del desarrollo de fármacos, la this compound encuentra aplicaciones en la ciencia de materiales. Sus propiedades únicas contribuyen al diseño y fabricación de materiales funcionales:

- Catalizadores: Los investigadores investigan su uso como modificador de catalizadores, particularmente para la reducción electroquímica del CO₂. Sin embargo, escalar desde aplicaciones de laboratorio a industriales sigue siendo un desafío .

- Sensores y nanomateriales: La this compound contribuye al desarrollo de sensores y nanomateriales, con aplicaciones potenciales en varios campos .

Tecnologías sostenibles y remediación ambiental

Los avances recientes en química de aminas resaltan el potencial de la this compound en tecnologías sostenibles:

- Síntesis química verde: Participa en la síntesis de productos químicos respetuosos con el medio ambiente .

En conclusión, la versatilidad de la this compound se extiende a través de la química sintética, las aplicaciones medicinales, la ciencia de los materiales y las tecnologías sostenibles. Al aprovechar sus diversas propiedades, los investigadores continúan avanzando en la comprensión fundamental y explorando nuevas fronteras en ciencia y tecnología. 🌐

Mecanismo De Acción

Target of Action

Thietan-3-amine, also known as 3-thietanamine , is a chemical compound that has structural similarities to thiamine (vitamin B1) . Thiamine plays a key role in intracellular glucose metabolism and it is thought that thiamine inhibits the effect of glucose and insulin on arterial smooth muscle cell proliferation . Therefore, it is plausible that Thietan-3-amine may have similar targets and roles due to its structural similarity to thiamine.

Mode of Action

Thiamine is known to act as an antioxidant, reacting with active oxygen species and preventing lipid peroxidation . It is also involved in the degradation of α-diketone moieties of protein molecules and the inhibition of autooxidation of glycosylation products .

Biochemical Pathways

Thietan-3-amine, due to its structural similarity to thiamine, may affect similar biochemical pathways. Thiamine is involved in several key metabolic pathways, including the glycolytic pathway, citric acid cycle, pentose phosphate pathway, and the degradation of branched-chain amino acids . It is also involved in the regulation of intracellular protein glycation .

Pharmacokinetics

It is known that thiamine, a structurally similar compound, cannot be stored in the body and once absorbed, the vitamin is concentrated in muscle tissue . High blood levels of thiamine can be achieved rapidly with oral thiamine hydrochloride . Thiamine is absorbed by both an active and nonsaturable passive process .

Result of Action

It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems .

Action Environment

It is known that thiamine decomposes if heated . Therefore, it is plausible that Thietan-3-amine may also be sensitive to heat and other environmental factors.

Safety and Hazards

Thietan-3-amine is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H226, H302, H312, H314, H332, and H335 . These indicate that the compound is flammable, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation .

Propiedades

IUPAC Name |

thietan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS/c4-3-1-5-2-3/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWIATZLVXZUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80561987 | |

| Record name | Thietan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128861-76-7 | |

| Record name | Thietan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80561987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thietan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[2-(oxiran-2-yl)ethoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B45174.png)